

spectroscopic comparison of 3,8-Dinitro-6phenylphenanthridine and its diamino derivative

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Compound of Interest

Compound Name: 3,8-Dinitro-6-phenylphenanthridine

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A Spectroscopic Showdown: 3,8-Dinitro-6phenylphenanthridine vs. its Diamino Derivative

A comparative analysis of the spectroscopic properties of **3,8-Dinitro-6-phenylphenanthridine** and its fluorescent counterpart, **3,8-Diamino-6-phenylphenanthridine**, reveals a significant transformation in their interaction with light and magnetic fields. This guide provides a detailed comparison of their key spectroscopic characteristics, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

The conversion of the nitro groups in **3,8-Dinitro-6-phenylphenanthridine** to amino groups in **3,8-Diamino-6-phenylphenanthridine**, also widely known as the DNA intercalator ethidium bromide, results in a dramatic shift in the molecule's electronic and vibrational properties. These changes are readily observable through various spectroscopic techniques, most notably in their UV-Visible absorption and fluorescence emission spectra.

At a Glance: Key Physicochemical and Spectroscopic Properties

The following table summarizes the available quantitative data for a direct comparison of the two compounds.



Property	3,8-Dinitro-6- phenylphenanthridine	3,8-Diamino-6- phenylphenanthridine (Ethidium Bromide)
Molecular Formula	C19H11N3O4[1]	C19H15N3
Molecular Weight	345.31 g/mol [1]	285.34 g/mol
CAS Number	82921-86-6[1]	52009-64-0
UV-Vis Absorption (λmax)	Data not available in searched literature. Expected to absorb in the UV region due to the conjugated aromatic system and nitro groups.	~210, 285 nm (in aqueous solution); ~526 nm (bound to DNA)
Fluorescence Emission (λmax)	Not reported to be fluorescent.	~605 nm (in aqueous solution); ~600-605 nm (bound to DNA)
¹H NMR	Specific chemical shift data not available in searched literature. Aromatic protons are expected in the range of 7-9 ppm.	Aromatic protons are expected in the range of 7-8.5 ppm, with amino protons appearing as a broad singlet.
IR Spectroscopy	Expected to show strong characteristic peaks for N-O stretching of the nitro groups (~1530-1500 cm ⁻¹ and 1370-1330 cm ⁻¹).	Expected to show characteristic N-H stretching of the primary amine groups (~3500-3300 cm ⁻¹).

Delving Deeper: A Spectroscopic Comparison

The structural difference between the two molecules—the presence of electron-withdrawing nitro groups versus electron-donating amino groups—is the primary driver of their distinct spectroscopic behaviors.

UV-Visible Spectroscopy: While specific experimental data for **3,8-Dinitro-6- phenylphenanthridine** is not readily available in the searched literature, the presence of the nitro groups, which are strong chromophores, would lead to significant absorption in the UV







region. In contrast, 3,8-Diamino-6-phenylphenanthridine exhibits absorption maxima at approximately 210 nm and 285 nm in an aqueous solution. A notable characteristic of the diamino derivative is the significant red-shift of its absorption maximum to around 526 nm upon intercalation with DNA.

Fluorescence Spectroscopy: The most striking difference between the two compounds lies in their fluorescence properties. **3,8-Dinitro-6-phenylphenanthridine** is not known to be fluorescent. Nitro compounds are often fluorescence quenchers. Conversely, **3,8-Diamino-6-phenylphenanthridine** (ethidium bromide) is a well-known fluorescent dye. In aqueous solution, it exhibits weak fluorescence with an emission maximum at about 605 nm. However, upon binding to DNA, its fluorescence quantum yield increases dramatically, resulting in a strong emission signal, a property that has made it an invaluable tool in molecular biology for visualizing nucleic acids.

NMR Spectroscopy: Specific ¹H and ¹³C NMR data for **3,8-Dinitro-6-phenylphenanthridine** were not found in the searched literature. However, one can predict that the aromatic protons of the dinitro compound would experience a downfield shift (higher ppm values) due to the deshielding effect of the electron-withdrawing nitro groups. For the diamino derivative, the electron-donating nature of the amino groups would lead to an upfield shift (lower ppm values) for the aromatic protons. Additionally, the ¹H NMR spectrum of the diamino compound would feature broad signals corresponding to the amine protons.

Infrared (IR) Spectroscopy: The IR spectrum of **3,8-Dinitro-6-phenylphenanthridine** would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro groups, typically appearing in the regions of 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. In the IR spectrum of 3,8-Diamino-6-phenylphenanthridine, these peaks would be absent and replaced by characteristic N-H stretching vibrations of the primary amine groups, which are typically observed in the 3500-3300 cm⁻¹ region.

Experimental Protocols

Synthesis of 3,8-Diamino-6-phenylphenanthridine from **3,8-Dinitro-6-phenylphenanthridine**:

A common method for the reduction of the dinitro compound to the diamino derivative involves the use of a reducing agent such as tin(II) chloride in an acidic medium or catalytic



hydrogenation.

- Materials: 3,8-Dinitro-6-phenylphenanthridine, tin(II) chloride dihydrate, concentrated hydrochloric acid, ethanol, sodium hydroxide.
- Procedure:
 - Suspend 3,8-Dinitro-6-phenylphenanthridine in ethanol.
 - Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
 - Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the crude product.
 - Filter the precipitate, wash with water, and dry.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure
 3,8-Diamino-6-phenylphenanthridine.

Spectroscopic Analysis:

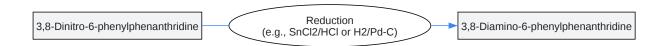
- UV-Visible Spectroscopy: Samples are dissolved in a suitable solvent (e.g., ethanol, water, or buffer) and the absorption spectrum is recorded using a double-beam UV-Visible spectrophotometer over a wavelength range of 200-800 nm.
- Fluorescence Spectroscopy: Samples are dissolved in a suitable solvent and excited at an appropriate wavelength (e.g., 285 nm or 526 nm for the diamino derivative). The emission spectrum is recorded at a 90-degree angle to the excitation beam using a spectrofluorometer.
- NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.



IR Spectroscopy: Solid samples can be analyzed as a KBr pellet or using an ATR-FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

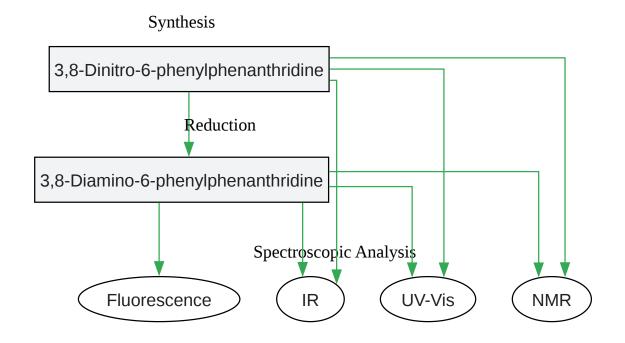
Visualizing the Transformation and Analysis

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.



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Caption: Chemical reduction of the dinitro compound to its diamino derivative.



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Caption: Workflow for synthesis and comparative spectroscopic analysis.



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References

- 1. scbt.com [scbt.com]
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